molecular formula C12H7ClO3S B12045407 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

Katalognummer: B12045407
Molekulargewicht: 266.70 g/mol
InChI-Schlüssel: LJOUPZZIQWILHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid is a chemical compound with the empirical formula C12H7ClO3S and a molecular weight of 266.70 g/mol This compound is characterized by its unique structure, which includes a thieno[3,2-c]chromene core substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 2nd position

Vorbereitungsmethoden

The synthesis of 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as chlorinating agents and catalysts to facilitate the formation of the thieno[3,2-c]chromene core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid can be compared with other similar compounds, such as:

    7-Chloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has a similar chromene core but differs in the position and nature of the substituents.

    Thieno[3,2-b]thiophene-2-carboxylic acid: This compound features a thieno[3,2-b]thiophene core, highlighting the structural diversity within this class of compounds.

    4H-Thieno[3,2-b]pyrrole-5-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C12H7ClO3S

Molekulargewicht

266.70 g/mol

IUPAC-Name

8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

InChI

InChI=1S/C12H7ClO3S/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)

InChI-Schlüssel

LJOUPZZIQWILHA-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.